(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide
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Overview
Description
Typically, a description of a chemical compound includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its applications .
Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, etc., are used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the reaction mechanism .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc. It also includes understanding the compound’s chemical reactivity .Scientific Research Applications
Synthesis and Reactivity
A study by O'Callaghan et al. (1999) explored the reactivity of compounds similar to "(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide" with methyl 3-oxobutanoate, leading to the synthesis of various pyridine and piperidine derivatives. These reactions offer insights into the potential synthesis routes and chemical behavior of the compound , highlighting its versatility in organic synthesis (O'Callaghan et al., 1999).
Sensing Applications
Younes et al. (2020) reported on the synthesis of benzamide derivatives, demonstrating their ability to act as colorimetric sensors for fluoride ions. This suggests potential applications of "this compound" in the development of new sensing materials for environmental or analytical chemistry applications (Younes et al., 2020).
Polymer Chemistry
Sánchez et al. (2015) synthesized new fluorescent crosslinked aromatic polyamides containing furane, which could imply the use of "this compound" in the development of high-performance and fluorescent materials for various technological applications (Sánchez et al., 2015).
Medicinal Chemistry
Research into related compounds has shown their potential in medicinal chemistry, particularly as inhibitors of specific enzymes or receptors, suggesting possible pharmacological applications for "this compound" in drug discovery and development (Ghosh et al., 2000).
Mechanism of Action
Target of Action
The primary target of (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide, also known as GNF-Pf-1235, is the Candida Mannose-6-phosphate isomerase (Candi PMI1) . This enzyme is involved in the synthesis of the GDP-mannose and dolichol-phosphate-mannose, which are required for a number of critical mannosyl transfer reactions .
Mode of Action
GNF-Pf-1235 interacts with its target, Candi PMI1, by inhibiting its function . This inhibition disrupts the synthesis of GDP-mannose and dolichol-phosphate-mannose, thereby affecting the mannosyl transfer reactions that are critical for the survival and growth of certain organisms .
Biochemical Pathways
The inhibition of Candi PMI1 by GNF-Pf-1235 affects the biochemical pathways involved in the synthesis of GDP-mannose and dolichol-phosphate-mannose . These molecules are essential components of various biochemical pathways, including those involved in the production of glycoproteins and glycolipids . The disruption of these pathways can lead to significant downstream effects, including impaired cell wall synthesis and protein glycosylation .
Result of Action
The result of GNF-Pf-1235’s action is the disruption of critical biochemical processes in the target organisms. By inhibiting the function of Candi PMI1, GNF-Pf-1235 disrupts the synthesis of key molecules required for cell survival and growth . This can lead to cell death and the overall reduction of the target organism’s population .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that GNF-Pf-1235 interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that GNF-Pf-1235 influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of GNF-Pf-1235 vary with different dosages in animal models
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is believed that GNF-Pf-1235 may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-4-3-5-14(8-11)18-16(19)13(10-17)9-15-7-6-12(2)20-15/h3-9H,1-2H3,(H,18,19)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVILDOCBMKHNL-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(O2)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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